
Amphotericin B (trihydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amphotericin B (trihydrate) is a polyene antifungal medication primarily used to treat serious fungal infections and leishmaniasis. It is derived from the bacterium Streptomyces nodosus and is known for its broad-spectrum antifungal activity. Amphotericin B (trihydrate) works by binding to ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and ultimately fungal cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amphotericin B (trihydrate) is typically synthesized through a complex fermentation process involving the bacterium Streptomyces nodosus. The fermentation broth is extracted and purified to isolate Amphotericin B. The compound is then crystallized to obtain the trihydrate form .
Industrial Production Methods
Industrial production of Amphotericin B (trihydrate) involves large-scale fermentation using optimized strains of Streptomyces nodosus. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes multiple extraction and purification steps, including solvent extraction, precipitation, and crystallization, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Amphotericin B (trihydrate) undergoes various chemical reactions, including:
Oxidation: Amphotericin B can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the double bonds present in the polyene structure of Amphotericin B.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups of Amphotericin B.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Amphotericin B with modified antifungal properties. These derivatives are often studied for their potential therapeutic benefits and reduced toxicity .
Applications De Recherche Scientifique
Amphotericin B (trihydrate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyene macrolides and their chemical properties.
Biology: Employed in research on fungal cell membrane structure and function.
Medicine: Extensively used in the treatment of systemic fungal infections and leishmaniasis.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems.
Mécanisme D'action
Amphotericin B (trihydrate) exerts its antifungal effects by binding to ergosterol, a crucial component of fungal cell membranes. This binding disrupts the membrane’s integrity, forming pores that lead to the leakage of essential intracellular components, ultimately causing fungal cell death. The primary molecular target is ergosterol, and the pathway involves membrane disruption and ion leakage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nystatin: Another polyene antifungal with a similar mechanism of action but is primarily used for topical infections.
Natamycin: Used mainly in the food industry as a preservative due to its antifungal properties.
Amphotericin A: Almost identical to Amphotericin B but has little antifungal activity.
Uniqueness
Amphotericin B (trihydrate) is unique due to its broad-spectrum antifungal activity and its ability to treat systemic infections. Unlike Nystatin and Natamycin, which are used for topical applications and food preservation, respectively, Amphotericin B is effective against a wide range of systemic fungal infections, making it a critical drug in clinical settings .
Propriétés
Formule moléculaire |
C47H79NO20 |
|---|---|
Poids moléculaire |
978.1 g/mol |
Nom IUPAC |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;trihydrate |
InChI |
InChI=1S/C47H73NO17.3H2O/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;;;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);3*1H2/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;;;/m0.../s1 |
Clé InChI |
QEWGLCMWTBNETQ-KCPNHEJKSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.O.O.O |
SMILES canonique |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


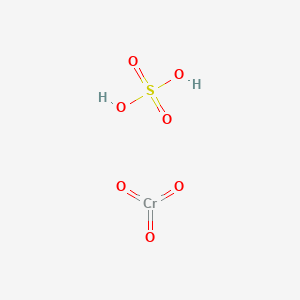
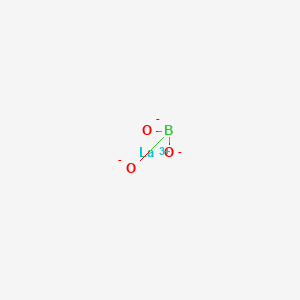

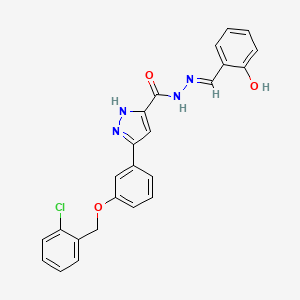

![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)
![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)

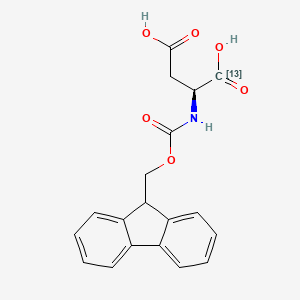
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)
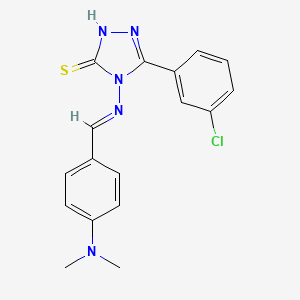
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)


